(3R,5S)-1-Butyl-3,5-dimethylpiperazine

Medicinal Chemistry ADME Properties Lipophilicity

(3R,5S)-1-Butyl-3,5-dimethylpiperazine (CAS 109055-59-6) is a chiral piperazine derivative with the molecular formula C₁₀H₂₂N₂ and a molecular weight of 170.30 g/mol. Its key structural features include a cis-configured 3,5-dimethyl substitution pattern on the piperazine ring and an N1-butyl substituent.

Molecular Formula C10H22N2
Molecular Weight 170.30 g/mol
CAS No. 109055-59-6
Cat. No. B563280
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R,5S)-1-Butyl-3,5-dimethylpiperazine
CAS109055-59-6
Molecular FormulaC10H22N2
Molecular Weight170.30 g/mol
Structural Identifiers
SMILESCCCCN1CC(NC(C1)C)C
InChIInChI=1S/C10H22N2/c1-4-5-6-12-7-9(2)11-10(3)8-12/h9-11H,4-8H2,1-3H3
InChIKeySHKKUBZVEDHKGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3R,5S)-1-Butyl-3,5-dimethylpiperazine: Technical Baseline for Chiral Piperazine Procurement


(3R,5S)-1-Butyl-3,5-dimethylpiperazine (CAS 109055-59-6) is a chiral piperazine derivative with the molecular formula C₁₀H₂₂N₂ and a molecular weight of 170.30 g/mol . Its key structural features include a cis-configured 3,5-dimethyl substitution pattern on the piperazine ring and an N1-butyl substituent . As a stereochemically defined, substituted piperazine building block, it is primarily utilized in medicinal chemistry research as a scaffold for synthesizing novel chemical entities .

Why Generic Substitution of (3R,5S)-1-Butyl-3,5-dimethylpiperazine Is Not Advisable


Direct replacement of (3R,5S)-1-Butyl-3,5-dimethylpiperazine with a generic or closely related piperazine analog is scientifically unsound due to the compound's specific stereochemical and N-substitution pattern . Variations in the alkyl chain length or substitution pattern on the piperazine ring are known to significantly impact molecular properties, including lipophilicity (cLogP), basicity (pKa of the amine groups), and conformational flexibility . These factors directly influence the compound's performance as a synthetic intermediate, its biological activity in structure-activity relationship (SAR) studies, and its ADME/PK profile in drug development [1]. Substituting this compound with a different regioisomer, diastereomer, or N-alkyl analog could introduce unexpected variations in reactivity and biological outcomes, invalidating research results and causing costly delays [2].

Quantitative Differentiation Evidence for (3R,5S)-1-Butyl-3,5-dimethylpiperazine vs. Comparators


Lipophilicity Comparison: (3R,5S)-1-Butyl-3,5-dimethylpiperazine vs. N-Alkyl Analogs

(3R,5S)-1-Butyl-3,5-dimethylpiperazine exhibits a predicted lipophilicity (cLogP) of 1.7, indicating a moderate level of hydrophobicity essential for balanced solubility and membrane permeability in drug-like molecules . This value is a key differentiator from analogs with shorter alkyl chains (e.g., methyl, ethyl, propyl) which are more hydrophilic, and those with longer chains (e.g., hexyl, octyl) which are significantly more lipophilic .

Medicinal Chemistry ADME Properties Lipophilicity

Stereochemical Identity: (3R,5S)-1-Butyl-3,5-dimethylpiperazine vs. (3S,5R)-Enantiomer and cis-2,6-Dimethyl Regioisomer

The compound is a single, defined stereoisomer, specifically the (3R,5S)-enantiomer . This precise chirality is a critical differentiator from its (3S,5R)-enantiomer, which would have opposite optical rotation and potentially different interactions with chiral biological targets. It is also distinct from the cis-2,6-dimethylpiperazine regioisomer (e.g., CAS 21655-48-1) and the trans-3,5-dimethylpiperazine diastereomer, all of which possess different three-dimensional geometries .

Chiral Synthesis Stereoselectivity Enantiomeric Purity

Physicochemical Property Differentiation: Hydrogen Bond Donors/Acceptors and Topological Polar Surface Area (TPSA)

The compound possesses a specific set of physicochemical properties, including 1 hydrogen bond donor, 2 hydrogen bond acceptors, and a topological polar surface area (TPSA) of 15.3 Ų . These values are distinct from other substituted piperazines, such as those with polar functional groups (e.g., hydroxyl, carbonyl) which would increase both hydrogen bond count and TPSA, thereby altering solubility and permeability profiles [1].

Drug Design Physicochemical Properties Lead Optimization

Validated Research Application Scenarios for (3R,5S)-1-Butyl-3,5-dimethylpiperazine


As a Scaffold in Structure-Activity Relationship (SAR) Studies of N-Alkylated Piperazines

This compound is an ideal candidate for inclusion in an SAR series exploring the effect of N-substituents on biological activity. Its specific butyl group provides a key data point between shorter and longer alkyl chains, allowing researchers to map the relationship between lipophilicity (cLogP 1.7 ) and target potency or ADME properties. This is directly supported by its physicochemical property differentiation from other analogs .

As a Chiral Building Block for the Synthesis of Enantiomerically Pure Compounds

The well-defined (3R,5S) stereochemistry makes this compound a valuable chiral intermediate for the synthesis of more complex molecules that require specific stereochemical outcomes . It can be used in asymmetric catalysis or as a chiral ligand precursor, where its unique three-dimensional structure is essential for achieving high enantioselectivity . Substitution with the incorrect enantiomer or a cis-2,6-dimethyl analog would not achieve the same synthetic goal .

As a Control Compound in Metabolic Stability and Permeability Assays

With a calculated cLogP of 1.7 and a moderate TPSA of 15.3 Ų, this compound serves as a useful benchmark for moderate lipophilicity and high predicted membrane permeability in cell-based assays (e.g., Caco-2, PAMPA) . Its physicochemical profile is distinct from more polar piperazines, allowing it to be used as a reference standard to validate assay performance and to understand the impact of lipophilicity on permeability within a chemical series .

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